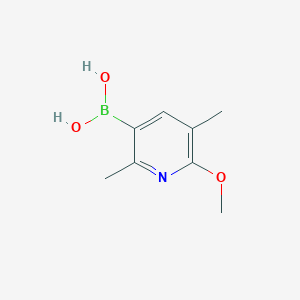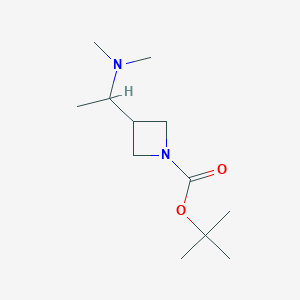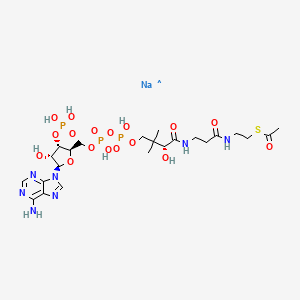![molecular formula C26H16 B13969222 Dibenzo[a,c]naphthacene CAS No. 216-00-2](/img/structure/B13969222.png)
Dibenzo[a,c]naphthacene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzo[a,c]naphthacene: is a polycyclic aromatic hydrocarbon with the molecular formula C26H16 and a molecular weight of 328.4052 g/mol . It consists of four fused benzene rings, forming a structure that is highly conjugated and planar. This compound is known for its stability and unique electronic properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of dibenzo[a,c]naphthacene typically involves the cyclization of suitable precursors under high-temperature conditions. One common method is the cyclodehydrogenation of suitable polycyclic aromatic hydrocarbons. This process often requires the use of strong acids or bases as catalysts and high temperatures to facilitate the formation of the fused ring system .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions: Dibenzo[a,c]naphthacene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of partially hydrogenated derivatives.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Oxidation: Quinones and other oxygenated polycyclic aromatic hydrocarbons.
Reduction: Partially hydrogenated derivatives.
Substitution: Nitro-dibenzo[a,c]naphthacene, halo-dibenzo[a,c]naphthacene.
Aplicaciones Científicas De Investigación
Dibenzo[a,c]naphthacene has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying the electronic properties of polycyclic aromatic hydrocarbons and their reactivity.
Biology: Investigated for its potential biological activity, including interactions with DNA and proteins.
Medicine: Explored for its potential use in photodynamic therapy and as a photosensitizer in cancer treatment.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices
Mecanismo De Acción
The mechanism of action of dibenzo[a,c]naphthacene involves its interaction with various molecular targets and pathways. Due to its planar and conjugated structure, it can intercalate into DNA, disrupting the normal function of the genetic material. Additionally, its ability to generate reactive oxygen species upon photoactivation makes it a potential candidate for photodynamic therapy. The exact molecular targets and pathways involved depend on the specific application and conditions .
Comparación Con Compuestos Similares
Zethrene (Dibenzo[de,mn]naphthacene): Another polycyclic aromatic hydrocarbon with a similar structure but different electronic properties.
Dibenzo[fg,op]naphthacene: Known for its self-assembly into one-dimensional structures and liquid crystalline phases.
Uniqueness: Dibenzo[a,c]naphthacene is unique due to its specific arrangement of benzene rings, which imparts distinct electronic properties and reactivity.
Propiedades
Número CAS |
216-00-2 |
|---|---|
Fórmula molecular |
C26H16 |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
hexacyclo[12.12.0.02,7.08,13.016,25.018,23]hexacosa-1(26),2,4,6,8,10,12,14,16,18,20,22,24-tridecaene |
InChI |
InChI=1S/C26H16/c1-2-8-18-14-20-16-26-24-12-6-4-10-22(24)21-9-3-5-11-23(21)25(26)15-19(20)13-17(18)7-1/h1-16H |
Clave InChI |
SDWITIWFFMGFHS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C3C=C4C5=CC=CC=C5C6=CC=CC=C6C4=CC3=CC2=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-(8-(Bromomethyl)-2-azaspiro[4.5]decan-2-yl)ethanamine](/img/structure/B13969193.png)
![Bicyclo[2.2.1]hept-2-ene-2-carboxamide](/img/structure/B13969199.png)

![N-[2-[p-Chlorophenylthio]ethyl]-2,4-dihydroxy-3,3-dimethylvaleramide](/img/structure/B13969220.png)



